[(5-Bromo-1,1,1-trifluoropentan-2-yl)oxy](tert-butyl)dimethylsilane
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Overview
Description
(5-Bromo-1,1,1-trifluoropentan-2-yl)oxydimethylsilane is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and stability. The compound features a bromine atom, trifluoromethyl group, and a tert-butyl-dimethylsilane moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1,1,1-trifluoropentan-2-yl)oxydimethylsilane typically involves the reaction of 5-bromo-1,1,1-trifluoropentanol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1,1,1-trifluoropentan-2-yl)oxydimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or diisobutylaluminum hydride.
Major Products Formed
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
(5-Bromo-1,1,1-trifluoropentan-2-yl)oxydimethylsilane is used in various scientific research applications, including:
Biology: Used in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a probe in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-Bromo-1,1,1-trifluoropentan-2-yl)oxydimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom and trifluoromethyl group make it a versatile intermediate in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, leading to modifications that are useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,1,1-trifluoro-pentane-2-one
- 3-Bromo-1,1,1-trifluoro-2-propanol
- 2,2,6,6-Tetramethyl-1-((4,4,4-trifluoro-1-(trimethylsilyl)butan-2-yl)oxy)piperidine
Uniqueness
(5-Bromo-1,1,1-trifluoropentan-2-yl)oxydimethylsilane is unique due to its combination of a bromine atom, trifluoromethyl group, and tert-butyl-dimethylsilane moiety. This combination provides a unique reactivity profile, making it a valuable reagent in organic synthesis and various scientific research applications .
Properties
CAS No. |
105986-22-9 |
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Molecular Formula |
C11H22BrF3OSi |
Molecular Weight |
335.28 g/mol |
IUPAC Name |
(5-bromo-1,1,1-trifluoropentan-2-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H22BrF3OSi/c1-10(2,3)17(4,5)16-9(7-6-8-12)11(13,14)15/h9H,6-8H2,1-5H3 |
InChI Key |
SXFQOABOCVOEEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CCCBr)C(F)(F)F |
Origin of Product |
United States |
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